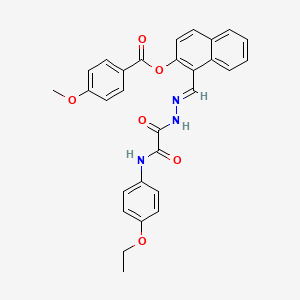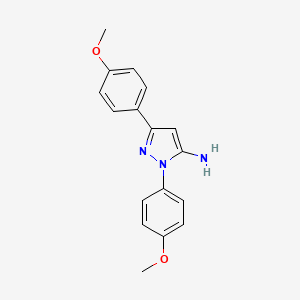
2-(2-(2-Bromobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-Bromobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzylidene group, a hydrazino group, and a methoxyphenyl group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-(2-(2-Bromobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2-bromobenzaldehyde with hydrazine hydrate, followed by the reaction with 3-methoxyphenyl isocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
2-(2-(2-Bromobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The hydrazino group can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.
Aplicaciones Científicas De Investigación
2-(2-(2-Bromobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-Bromobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The bromobenzylidene group may interact with enzymes or receptors, while the hydrazino group can form covalent bonds with nucleophilic sites in biological molecules. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and lead to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar compounds to 2-(2-(2-Bromobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide include:
2-(2-(2-Chlorobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide: Similar structure but with a chlorine atom instead of bromine.
2-(2-(2-Bromobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide: Similar structure but with a methoxy group at a different position on the phenyl ring.
2-(2-(2-Bromobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide: Similar structure but with a methyl group instead of a methoxy group.
These compounds share structural similarities but may exhibit different reactivity and applications due to the variations in their functional groups.
Propiedades
Número CAS |
769146-82-9 |
|---|---|
Fórmula molecular |
C16H14BrN3O3 |
Peso molecular |
376.20 g/mol |
Nombre IUPAC |
N'-[(E)-(2-bromophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C16H14BrN3O3/c1-23-13-7-4-6-12(9-13)19-15(21)16(22)20-18-10-11-5-2-3-8-14(11)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
Clave InChI |
WGYGQWLOOGLVAL-VCHYOVAHSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2Br |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene](/img/structure/B12028879.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12028880.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B12028902.png)

![7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12028911.png)
![2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12028915.png)
![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12028918.png)
![3-(4-chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028923.png)



![3-[(2,4-Dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12028945.png)


